2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane
Description
2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a phenoxyethyl group containing chlorine and fluorine at the 4- and 2-positions of the aromatic ring, respectively. This compound belongs to a broader class of dioxolane derivatives, which are characterized by their five-membered cyclic ether structure.
The structural combination of halogenated aromatic rings and the dioxolane moiety confers unique physicochemical properties, including moderate polarity, stability under physiological conditions, and the ability to participate in hydrogen bonding and hydrophobic interactions. These features make it a candidate for targeted drug design, particularly in enzyme inhibition studies .
Properties
IUPAC Name |
2-[2-(4-chloro-2-fluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWYEPFAWZNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215888 | |
| Record name | 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443338-63-3 | |
| Record name | 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-[2-(4-chloro-2-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide in the presence of a base, followed by cyclization with ethylene glycol to form the dioxolane ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the chloro and fluoro substituents to their respective hydrogenated forms.
Substitution: Nucleophilic substitution reactions can replace the chloro and fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include phenoxy acids, hydrogenated derivatives, and substituted phenoxy compounds .
Scientific Research Applications
2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
Halogenation Patterns :
- The 4-chloro-2-fluoro substitution in the target compound provides a balance between steric bulk and electronic effects, which may enhance binding to hydrophobic enzyme pockets compared to 2,6-difluoro (higher symmetry) or 2,4-difluoro (asymmetric) analogs .
- The 3-chloropropyl group in 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane introduces a reactive site for nucleophilic substitution, making it a versatile intermediate in alkylation reactions .
Biological Activity :
- Azalanstat and its analogs (e.g., Compound II, III) demonstrate high selectivity for inhibiting heme oxygenase isoforms (HO-1/HO-2), attributed to their imidazole and dioxolane moieties. The absence of imidazole in the target compound suggests divergent biological targets .
- Doxophylline exhibits minimal metabolism (~5% conversion to metabolites), indicating that dioxolane rings with bulky substituents (e.g., theophylline) resist enzymatic oxidation .
Physicochemical Properties: The difluorophenoxy analogs (CAS 1443345-72-9 and 1225539-40-1) exhibit higher polarity and lower logP values compared to the chlorinated target compound, influencing their solubility and membrane permeability . Compounds like 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane () introduce bromine for cross-coupling reactions, expanding synthetic utility.
Biological Activity
2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane, with the chemical formula C11H12ClFO3 and CAS No. 1443338-63-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
The compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions. The presence of chlorine and fluorine substituents enhances its biological activity by influencing lipophilicity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClFO3 |
| CAS Number | 1443338-63-3 |
| Purity | 95% |
| Appearance | Not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of various derivatives similar to 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of related compounds, it was found that certain derivatives inhibited biofilm formation by clinical strains of staphylococci at concentrations as low as 2 × MIC (Minimum Inhibitory Concentration). The inhibition rates were reported to be over 90%, suggesting that modifications in the structure could lead to enhanced antibacterial activity .
Anticancer Activity
The anticancer potential of 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane has been evaluated through various assays targeting different cancer cell lines.
IC50 Values in Cancer Cell Lines
The following table summarizes the IC50 values for several cell lines tested:
| Cell Line | IC50 Value (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| SKOV-3 | 7.87 - 70.53 | Moderate to High |
| MCF-7 | 11.20 - 93.46 | Moderate |
Compounds similar to 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane exhibited IC50 values below 10 µg/mL against HeLa cells, indicating potent anticancer properties .
Antioxidant Activity
Antioxidant activity is another crucial aspect of the biological profile of this compound. Studies have shown that derivatives containing similar functional groups exhibit significant radical scavenging abilities.
Comparative Antioxidant Activity
In comparative studies, compounds with dioxolane structures demonstrated superior antioxidant properties compared to their non-fluorinated counterparts. The radical scavenging activities were quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
